3-(Benzylamino)-N-(4-methoxyphenyl)-2-butenamide is a compound that has garnered interest in various fields of research, particularly in medicinal chemistry due to its potential biological activities. It is classified as an amide derivative and features a benzylamino group attached to a 2-butenamide backbone with a methoxyphenyl substituent.
This compound falls under the category of N-substituted amides, which are known for their diverse biological activities. Its molecular formula is with a molecular weight of approximately 205.2530 g/mol . The compound can be synthesized through various chemical reactions, which are discussed in detail later in this article.
The synthesis of 3-(benzylamino)-N-(4-methoxyphenyl)-2-butenamide typically involves the reaction of 4-methoxyphenyl isocyanate with benzylamine, followed by subsequent reactions to form the desired amide. A common method includes:
The reaction conditions such as temperature, solvent choice, and reaction time can significantly influence the yield and purity of the final product.
The molecular structure of 3-(benzylamino)-N-(4-methoxyphenyl)-2-butenamide can be represented as follows:
3-(Benzylamino)-N-(4-methoxyphenyl)-2-butenamide can participate in various chemical reactions typical for amides, including:
The mechanism of action for compounds like 3-(benzylamino)-N-(4-methoxyphenyl)-2-butenamide often involves interaction with biological targets such as enzymes or receptors. While specific data on this compound's mechanism may be limited, similar amide compounds typically exhibit:
The physical properties of 3-(benzylamino)-N-(4-methoxyphenyl)-2-butenamide include:
Chemical properties include stability under standard laboratory conditions but may require careful handling due to potential reactivity under extreme pH or temperature conditions.
3-(Benzylamino)-N-(4-methoxyphenyl)-2-butenamide has potential applications in:
Research into its specific biological activities continues, with implications for developing new therapeutic agents based on its structure and reactivity profile.
The strategic incorporation of amide functionalities into pharmacologically active compounds represents a cornerstone of rational drug design. 3-(Benzylamino)-N-(4-methoxyphenyl)-2-butenamide exemplifies this approach through its integration of three critical pharmacophoric elements: a conjugated α,β-unsaturated system, a benzylamino substituent, and a 4-methoxyphenyl terminal group. This tripartite architecture positions the molecule at the intersection of synthetic accessibility and targeted bioactivity, enabling interactions with diverse biological macromolecules through hydrogen bonding, π-π stacking, and covalent binding mechanisms. The compound's structural complexity arises from the stereoelectronic interplay between its electron-donating methoxy group, the resonance-capable benzylamino moiety, and the electron-withdrawing character of the unsaturated carbonyl system—a combination engineered to optimize pharmacokinetic behavior and target engagement [1] [3].
Amide bonds serve as privileged structural motifs in medicinal chemistry due to their favorable metabolic stability, hydrogen-bonding capacity, and conformational restraint properties. Historically, amide-containing compounds have delivered numerous therapeutic agents across disease domains, with early examples like lidocaine demonstrating the pharmacological relevance of benzamido frameworks. The compound N-(4-methoxyphenyl)benzamide (PubChem CID: 139031) exemplifies this lineage, providing a foundational scaffold for derivatization that preserves metabolic resistance while enabling target-specific modifications [1]. Contemporary drug discovery has increasingly leveraged α,β-unsaturated amides—a subclass to which 3-(benzylamino)-N-(4-methoxyphenyl)-2-butenamide belongs—due to their enhanced biological reactivity profiles. These Michael acceptor systems enable targeted covalent inhibition of enzymes and receptors, exemplified by FDA-approved agents like ibrutinib. Within kinase inhibitor development, unsaturated amides contribute to prolonged target residence times while maintaining selectivity through judicious positioning of electron-donating substituents that modulate electrophilicity [3] [5].
Table 1: Evolution of Bioactive Amide Derivatives in Drug Discovery
Era | Representative Compounds | Structural Features | Therapeutic Applications |
---|---|---|---|
Classical (pre-1980s) | Lidocaine, Benzocaine | Saturated aliphatic amides | Local anesthetics |
Modern (1980s-2000s) | Atorvastatin, Imatinib | Stabilized aromatic amides | Cardiovascular, oncology |
Contemporary (2010s-present) | Ibrutinib, Osimertinib | α,β-Unsaturated amides | Targeted oncology therapies |
Emerging | 3-(Benzylamino)-N-(4-methoxyphenyl)-2-butenamide | Unsaturated + methoxy/benzyl | Antifungal leads, targeted degraders |
The benzylamino substituent at C3 confers distinctive pharmacological properties to this compound class. This moiety enhances membrane permeability through a balanced lipophilicity profile (predicted LogP ≈ 2.8) while providing rotational flexibility for optimal target engagement. The benzyl group's aromatic system enables π-stacking interactions with tyrosine/phenylalanine residues in enzymatic binding pockets, a feature exploited in kinase inhibitor design. Furthermore, the benzylic methylene group serves as a metabolically vulnerable site that can be strategically deuterated or fluorinated to modulate oxidative metabolism—a molecular editing approach that extends compound half-life without altering target affinity [1] [3].
The 4-methoxyphenyl terminus delivers complementary electronic and steric effects. Methoxy substitution at the para-position generates a strong electron-donating group (σp = -0.27) that redistributes electron density toward the amide nitrogen, reducing its basicity and consequently enhancing metabolic stability against cytochrome P450-mediated oxidation. This substituent also contributes to crystalline solid formation, improving formulation properties. Crucially, the methoxy group's orthogonal positioning minimizes steric hindrance at the amide bond while allowing planar conjugation with the aromatic system—a configuration that facilitates DNA intercalation or topoisomerase inhibition in anticancer applications, as evidenced in patent WO2014139326A1 covering structurally analogous bioactive compounds [1] [3].
Table 2: Pharmacophoric Contributions of Key Substituents
Structural Motif | Electronic Effects | Steric/Binding Contributions | Metabolic Influence |
---|---|---|---|
Benzylamino group | Moderate electron donation (+R effect) | Flexible positioning for hydrophobic pocket insertion | Benzylic oxidation vulnerability (t1/2 extension via deuteration/fluorination) |
4-Methoxyphenyl | Strong electron donation via resonance | Planar conformation for π-stacking; minimal steric bulk | Reduced N-oxidation; enhanced Phase II conjugation |
α,β-Unsaturated system | Electron-withdrawing conjugation | Michael acceptor for cysteine targeting | Susceptibility to glutathione conjugation (detoxification pathway) |
Butenamide backbone | Conformational restraint | Preorganization for H-bond networks | β-Oxidation resistance vs. aliphatic chains |
The α,β-unsaturated carbonyl system in 3-(benzylamino)-N-(4-methoxyphenyl)-2-butenamide operates as a dual-functionality domain: it provides electronic conjugation that stabilizes the molecular architecture while enabling targeted covalent modification of biological nucleophiles. This Michael acceptor motif selectively engages cysteine thiols in enzyme active sites through addition-elimination mechanisms, conferring prolonged pharmacological effects. Recent antifungal development exemplifies this strategy, where α,β-unsaturated amides replaced metabolically labile coumarin systems in lanosterol 14α-demethylase (CYP51) inhibitors, yielding derivatives with 4-fold enhanced metabolic stability while maintaining potent activity against resistant Candida strains [5].
Synthetic innovations have further propelled the therapeutic utilization of unsaturated amides. The Pd/Cu-catalyzed aerobic oxidative N-dealkylation/carbonylation methodology enables direct conversion of tertiary amines to (E)-α,β-unsaturated amides using olefins and carbon monoxide. This single-step approach provides stereoselective access to compounds like 3-(benzylamino)-N-(4-methoxyphenyl)-2-butenamide while suppressing byproduct formation through in situ generation of "active" secondary amines from their tertiary precursors. The technique's chemoselectivity preserves acid-sensitive functionalities like the methoxy group, allowing modular construction of structurally complex analogs [2]. Beyond direct inhibition, these unsaturated systems now enable emerging therapeutic modalities—notably proteolysis-targeting chimeras (PROTACs)—where the amide's conjugation facilitates E3 ubiquitin ligase recruitment for targeted protein degradation, as evidenced in patent US11512083B2 covering heterobifunctional degraders [6].
Table 3: Biological Activities of α,β-Unsaturated Amide Derivatives
Biological Target | Compound Example | Key Structural Features | Observed Activity |
---|---|---|---|
Fungal CYP51 | Compound C07 [5] | Analogous unsaturated amide | Overcame azole resistance; downregulated ERG11, CDR1, CDR2, MDR1 |
Kinases | Patent WO2014139326A1 analogs | Benzylamino-vinyl linkage | Antiproliferative activity via kinase inhibition |
Ubiquitin-Protein Ligases | PROTAC derivatives [6] | Amide linker conjugation | Enhanced degradation of oncoproteins |
Bacterial enzymes | Structural analogs | Methoxyphenyl terminus | Biofilm disruption through adhesin inhibition |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9